6-Fluoro-3-methoxyquinoline chemical properties
6-Fluoro-3-methoxyquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties of 6-Fluoro-3-methoxyquinoline
This guide provides a comprehensive technical overview of 6-fluoro-3-methoxyquinoline, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique substitution pattern, featuring a quinoline core functionalized with both a fluorine atom and a methoxy group, makes it a valuable scaffold in the synthesis of novel therapeutic agents. We will delve into its chemical and physical properties, scalable synthesis protocols, spectroscopic characterization, and its role as a key building block in modern drug discovery.
Core Chemical and Physical Properties
6-Fluoro-3-methoxyquinoline is an aromatic heterocyclic compound.[1] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] The methoxy group, a strong electron-donating group, influences the electronic environment of the quinoline ring system.
Below is a summary of its key identifiers and predicted physical properties.
| Property | Value | Source |
| CAS Number | 426842-85-5 | [1][3][4] |
| Molecular Formula | C₁₀H₈FNO | [1][3] |
| Molecular Weight | 177.18 g/mol | [1] |
| Appearance | White Solid | [5] |
| Predicted Boiling Point | 284.0 ± 20.0 °C | [1] |
| Predicted Density | 1.23 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 2.34 ± 0.14 | [1] |
| InChI Key | LEJRFUDTXRWNFQ-UHFFFAOYSA-N | [3] |
Scalable Synthesis of 6-Fluoro-3-methoxyquinoline
The development of efficient and scalable synthetic routes is paramount for the practical application of any chemical scaffold. A particularly effective and large-scale validated method for preparing 6-fluoro-3-methoxyquinoline is a facile two-step process starting from readily available commercial materials.[5][6][7]
This process was chosen for its efficiency and avoidance of high-energy transformations, such as the Balz-Schiemann reaction, which makes it more suitable for kilogram-scale production.[5][7]
Caption: Facile two-step synthesis of 6-fluoro-3-methoxyquinoline.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2,4-Dichloro-3-fluoro-6-methoxyquinoline [5][6]
-
To a suitable reaction vessel, charge phosphorus oxychloride (POCl₃).
-
Add 2-fluoromalonic acid and heat the mixture to reflux (approx. 30 minutes) until the acid fully dissolves.
-
Cool the mixture to 60-65 °C.
-
Slowly add p-anisidine over a period of 1.5 hours, maintaining the temperature in the 60-65 °C range. Caution: This addition results in the rapid evolution of HCl gas and is exothermic.[6]
-
After the addition is complete, heat the mixture slowly to reflux (final temperature will be 100-105 °C) and maintain for 2 hours. HCl gas will continue to evolve.[6]
-
Remove the excess POCl₃ by vacuum distillation to yield the crude intermediate, 2,4-dichloro-3-fluoro-6-methoxyquinoline.
Step 2: Synthesis of 3-Fluoro-6-methoxyquinoline (Reductive Dechlorination) [5][6]
Two effective methods for the final hydrogenolysis step have been demonstrated. The choice depends on scale and available equipment.
Method A: Palladium on Carbon (Pd/C) with Ammonium Formate [5][6]
-
To a solution of 2,4-dichloro-3-fluoro-6-methoxyquinoline (1.0 eq) in methanol, add 10% Pd/C (5 wt%) and ammonium formate (1.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to dryness.
-
Purify the resulting residue by silica gel chromatography (e.g., using 5% ethyl acetate in hexanes) to yield 3-fluoro-6-methoxyquinoline as a white solid.[5]
Method B: Raney Nickel with Hydrogen Gas [5][6]
-
In a high-pressure autoclave, charge methanol, 2,4-dichloro-3-fluoro-6-methoxyquinoline (1.0 eq), and 7 M ammonia in methanol.
-
Carefully add Raney nickel (approx. 20 wt%).
-
Pressurize the autoclave with hydrogen gas (e.g., 150 psi) and stir for 18-72 hours at room temperature. Additional portions of the catalyst may be required.[5]
-
Once the reaction is complete, carefully filter the mixture through Celite. Caution: Do not allow the Raney nickel filter cake to become dry, as it is pyrophoric.[5]
-
Concentrate the filtrate and purify the resulting oil (e.g., via dissolution in MTBE and subsequent workup) to obtain the final product.
Spectroscopic Characterization
Accurate structural elucidation is critical for confirming the identity and purity of the target compound. The following data represents the standard spectroscopic profile for 6-fluoro-3-methoxyquinoline.
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides definitive information about the proton environment in the molecule.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 | 8.64 | d | 2.9 | 1H |
| H4 | 7.65 | dd | 9.1, 2.9 | 1H |
| H5 | 7.98 | d | 9.1 | 1H |
| H7 | 7.31 | dd | 9.1, 2.9 | 1H |
| H8 | 7.01 | d | 2.9 | 1H |
| -OCH₃ | 3.92 | s | - | 3H |
Spectrum recorded in CDCl₃ at 400 MHz.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
MS (ESI): m/z 178.19 (M+H)⁺[5]
-
HRMS (ESI): Calculated for C₁₀H₉FNO (M+H)⁺: 178.0668, Found: 178.0656[5]
Chemical Reactivity and Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials and antibacterials.[8] The specific functionalization of 6-fluoro-3-methoxyquinoline makes it a highly valuable building block.
-
Electronic Effects: The methoxy group at the 6-position is electron-donating, which can influence the reactivity of the benzo portion of the ring system. The fluorine atom at the 3-position is strongly electron-withdrawing via an inductive effect, which modulates the basicity of the quinoline nitrogen and the reactivity of the pyridine ring.
-
Key Applications: Derivatives of 6-fluoro-3-methoxyquinoline are actively explored for their therapeutic potential. 6-Methoxyquinoline itself is a known precursor for compounds that act as inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting a direct application pathway for its fluorinated analogue in the development of novel antibiotics.[9][10][11][12] Furthermore, the ability to selectively functionalize the quinoline core, for instance by creating 4-halogenated derivatives, opens avenues for carbon-carbon bond-forming reactions to build more complex molecular architectures for drug candidates.[13]
Caption: Role of 6-fluoro-3-methoxyquinoline as a key intermediate.
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 6-fluoro-3-methoxyquinoline. Based on data for structurally similar compounds and general hazard classifications, the following precautions are advised.[3]
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[14]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14][15]
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8 °C.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
This guide serves as a foundational resource for scientists working with 6-fluoro-3-methoxyquinoline. The provided protocols and data are intended to facilitate its synthesis, characterization, and effective use in research and development programs.
References
-
Li, B., Zhang, Z., & Mangano, M. (2008). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Organic Process Research & Development, 12(6), 1184-1186. [Link]
-
ACS Publications. (2008). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved from [Link]
-
Fleischer, T., et al. (2022). Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline. Synfacts, 18(04), 0363. [Link]
-
PubChem. (n.d.). 3-(Fluoromethyl)-6-methoxyquinoline. Retrieved from [Link]
-
LookChem. (n.d.). Cas 426842-85-5, 3-fluoro-6-methoxyquinoline. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-fluoro-3-methoxy-1,2,3,4-tetrahydroquinoline (C10H12FNO). Retrieved from [Link]
-
GTI Laboratory Supplies. (n.d.). 6-Methoxyquinoline, 99.3%, for synthesis, Certified® 25g. Retrieved from [Link]
-
LookChem. (n.d.). 3-Fluoro-6-Methoxyquinoline CAS NO.426842-85-5. Retrieved from [Link]
-
SpectraBase. (n.d.). 6-Fluoro-quinoline. Retrieved from [Link]
-
Sciforum. (2010, November 30). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Reactivity and Fluorescence Analysis of 6‐Methoxyquinoline, 6‐Methoxyquinaldine, and 4,7‐Dichloroquinoline. Retrieved from [Link]
-
O'Hara, F., et al. (2016). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Organic Letters, 18(15), 3658-3661. [Link]
-
ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. Retrieved from [Link]
-
MDPI. (2018). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
ECORFAN-Bolivia Journal. (2018). The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the chemist. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 6-methoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxyquinaldine. Retrieved from [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]
-
Kumar, S., et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1244, 130949. [Link]
-
The Good Scents Company. (n.d.). 6-Methoxyquinoline CAS# 5263-87-6. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. 3-Fluoro-6-methoxyquinoline | 426842-85-5 [sigmaaldrich.com]
- 4. 426842-85-5|3-Fluoro-6-methoxyquinoline|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 11. 6-メトキシキノリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 6-甲氧基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. fishersci.com [fishersci.com]
- 15. angenechemical.com [angenechemical.com]
